An In-Depth Technical Guide to cis-Aconitic Anhydride for Researchers and Drug Development Professionals
An In-Depth Technical Guide to cis-Aconitic Anhydride for Researchers and Drug Development Professionals
Introduction
cis-Aconitic anhydride (CAA) is a cyclic anhydride of cis-aconitic acid, a key intermediate in the Krebs cycle.[1] In the realms of chemical biology and pharmaceutical sciences, it has emerged as a valuable reagent, primarily owing to the unique pH-sensitive nature of the maleic amide bond it forms upon reaction with primary amines.[2][3] This property makes it an intelligent linker, capable of creating conjugates that are stable at physiological pH but dissociate in the mildly acidic environments characteristic of tumor microenvironments and endo-lysosomal compartments.[4][5]
This guide provides an in-depth exploration of cis-aconitic anhydride, from its fundamental physicochemical properties and reactivity to its practical applications in drug delivery and protein modification. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent's capabilities in their work.
Physicochemical Properties
Understanding the fundamental properties of cis-aconitic anhydride is critical for its effective handling, storage, and application in experimental design.
Table 1: Physicochemical Properties of cis-Aconitic Anhydride
| Property | Value | References |
| CAS Number | 6318-55-4 | [6][7] |
| Molecular Formula | C₆H₄O₅ | [6] |
| Molecular Weight | 156.09 g/mol | [6] |
| Appearance | White to cream or pale brown crystalline powder | [8] |
| Melting Point | 75-78 °C | [7][9] |
| Synonyms | cis-Propene-1,2,3-tricarboxylic anhydride, 2-(2,5-dioxo-2,5-dihydrofuran-3-yl)acetic acid | [6][10] |
| Storage Temperature | 2-8°C, under inert gas | [7][10] |
| Key Characteristic | Moisture Sensitive | [7][9][10] |
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}
Caption: Chemical Structure of cis-Aconitic Anhydride.
Synthesis and Purification
cis-Aconitic anhydride is typically prepared via the dehydration of its parent acid, cis-aconitic acid, which can be synthesized from citric acid.[1] For laboratory use, commercial sources are readily available. However, purification may be necessary if the material has been exposed to moisture.
A common purification method involves refluxing the anhydride in a non-polar solvent like xylene or in acetic anhydride to remove any hydrolyzed diacid, followed by evaporation of the solvent and recrystallization from a solvent such as benzene.[9][10] Given its high moisture sensitivity, all manipulations should be performed under anhydrous conditions, and the final product should be stored in a desiccator or under an inert atmosphere.[8][9]
Core Reactivity and the Challenge of Side Reactions
The primary utility of cis-aconitic anhydride stems from its reaction with primary amines, such as the ε-amino group of lysine residues in proteins or amine-containing drugs.[11][12] The nucleophilic amine attacks one of the carbonyl carbons of the anhydride ring, leading to ring-opening and the formation of a maleic amide derivative with a pendant carboxylic acid group.
However, this desired reaction is often beset by competitive side reactions that can significantly impact yield and product purity.[13][14] These include:
-
Hydrolysis: In the presence of water, the anhydride ring readily hydrolyzes to form cis-aconitic acid.
-
Isomerization: The double bond can isomerize from the cis to the more stable trans configuration, yielding trans-aconitic acid derivatives.[14] This is a critical issue, as the trans-isomer does not exhibit the same rapid acid-catalyzed hydrolysis, making it unsuitable for pH-sensitive applications.
-
Decarboxylation: The molecule can lose carbon dioxide, leading to the formation of itaconic acid derivatives.[4][14]
These side reactions, particularly isomerization, result in products that are not degradable under the desired acidic conditions, posing a significant challenge for its use as a pH-sensitive linker.[4][14] Careful control of reaction conditions (e.g., using anhydrous solvents, weakly nucleophilic amines) can help mitigate these undesired pathways.[13][14]
Caption: pH-triggered release via intramolecular catalysis.
Application I: pH-Responsive Drug Delivery Systems
The most prominent application of cis-aconitic anhydride is in the design of sophisticated drug delivery systems. [15][16]By using CAA as a linker, potent therapeutic agents (e.g., doxorubicin, peptides) can be conjugated to carriers like polymers, liposomes, or nanoparticles. [5][10][16] The Rationale:
-
Stability in Circulation: The drug-carrier conjugate remains intact in the bloodstream (pH 7.4), preventing premature drug release and minimizing off-target toxicity. [5]2. Targeted Accumulation: The carrier can be designed to accumulate in tumor tissue through the Enhanced Permeability and Retention (EPR) effect. [4]3. Triggered Release: Once the carrier is internalized by cancer cells into acidic endosomes or exposed to the acidic tumor microenvironment, the CAA linker is rapidly cleaved, releasing the active drug precisely at the site of action. [5] This strategy enhances the therapeutic index of the drug by increasing its concentration at the target site while reducing systemic exposure. For example, CAA has been successfully used to conjugate the pro-apoptotic KLA peptide to nanocarriers, enabling its pH-dependent release within tumor cells. [16]
Caption: Conceptual workflow for creating a CAA-linked drug conjugate.
Application II: Reversible Protein Modification
In proteomics and protein chemistry, the reversible modification of lysine residues is a valuable tool. [17]While reagents like citraconic anhydride are commonly used for this purpose, cis-aconitic anhydride can be employed similarly. [17][18] The Rationale:
-
Blocking Trypsin Cleavage: Trypsin cleaves proteins C-terminal to lysine and arginine residues. By modifying the ε-amino group of lysines, cleavage is restricted to only arginine residues, which is useful for generating large peptide fragments for protein sequencing or mass spectrometry-based peptide mapping.
-
Altering Physicochemical Properties: The acylation replaces a positive charge (protonated amine) with a negative charge (carboxylate), which can alter a protein's isoelectric point, solubility, and electrophoretic mobility.
-
Reversibility: The key advantage is that the modification can be reversed by incubation in a mildly acidic buffer (e.g., pH 4-5), restoring the native protein structure and function.
Detailed Experimental Protocol: Reversible Modification of a Model Protein
This protocol is a representative methodology for the modification of lysine residues on a protein using cis-aconitic anhydride. It is based on established principles for protein acylation. [18]Optimization for each specific protein is essential.
Materials:
-
Purified protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer without primary amines (e.g., 50 mM sodium phosphate, pH 8.5).
-
cis-Aconitic anhydride (CAA), high purity.
-
Anhydrous dimethylformamide (DMF).
-
Reaction Buffer: 0.5 M Sodium Bicarbonate, pH 8.5.
-
Quenching/Deblocking Buffer: 0.5 M Sodium Acetate, pH 4.5.
-
Dialysis tubing or desalting columns appropriate for the protein's molecular weight.
Procedure:
-
Protein Preparation:
-
Prepare a solution of the protein at a known concentration (e.g., 5-10 mg/mL) in the Reaction Buffer. Equilibrate the solution to room temperature.
-
Causality: A basic pH (8.0-9.0) is crucial to ensure that the target lysine ε-amino groups are deprotonated and thus maximally nucleophilic for reacting with the anhydride. [18]
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of CAA in anhydrous DMF (e.g., 1 M).
-
Causality: CAA is highly moisture-sensitive. Preparing the stock solution fresh in an anhydrous organic solvent minimizes hydrolysis of the reagent before it can react with the protein. [9]
-
-
Modification Reaction:
-
While gently stirring the protein solution, add the CAA stock solution in small aliquots. A typical starting point is a 50- to 100-fold molar excess of CAA over the number of lysine residues in the protein.
-
Maintain the pH of the reaction mixture between 8.0 and 8.5 by adding small volumes of 1 M NaOH if necessary.
-
Allow the reaction to proceed for 1-2 hours at room temperature.
-
Causality: The reaction releases a proton, which would lower the pH and reduce the nucleophilicity of the remaining amines. Maintaining a basic pH ensures the reaction proceeds to completion.
-
-
Removal of Excess Reagent:
-
To remove unreacted CAA and byproducts, dialyze the reaction mixture extensively against a neutral buffer (e.g., 50 mM sodium phosphate, pH 7.4) at 4°C. Alternatively, use a size-exclusion desalting column.
-
Causality: Excess reagent must be removed to prevent non-specific modifications and to prepare the protein for downstream analysis or use.
-
-
Verification of Modification (Optional):
-
Confirm the extent of modification using techniques such as MALDI-TOF mass spectrometry (to observe the mass shift corresponding to added aconityl groups) or by running the modified and unmodified protein on a native PAGE gel (to observe the shift in mobility due to charge alteration).
-
-
Reversal of Modification (Deblocking):
-
To reverse the modification, exchange the buffer of the modified protein into the Deblocking Buffer (pH 4.5).
-
Incubate the solution at room temperature or 37°C for 4-8 hours. The optimal time and temperature should be determined empirically.
-
Causality: The acidic pH facilitates the intramolecular catalysis mechanism, leading to the cleavage of the aconityl group and restoration of the primary amine on the lysine side chain. [19]
-
-
Final Buffer Exchange:
-
After deblocking, dialyze the protein back into a desired final buffer for storage or further experiments.
-
Safety and Handling
cis-Aconitic anhydride is a corrosive and hazardous chemical that requires careful handling. [8][15][20] Table 2: Safety and Handling Guidelines
| Aspect | Guideline | References |
| Hazards | Corrosive (GHS H314): Causes severe skin burns and eye damage. May cause respiratory irritation. | [8][15][20][21] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, safety glasses with side-shields or a face shield, and a lab coat. Handle only in a well-ventilated area or chemical fume hood. | [8][21][22] |
| Handling | Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [8][22] |
| Storage | Store in a cool (2-8°C), dry, and well-ventilated place. Keep the container tightly closed. Store under an inert gas (e.g., argon or nitrogen) due to moisture sensitivity. | [7][8] |
| Spills | Evacuate the area. Wear appropriate PPE. Sweep up the solid material without creating dust and place it in a suitable, closed container for disposal. | [8] |
| Disposal | Dispose of contents/container to an approved waste disposal facility in accordance with local, state, and federal regulations. | [20][21] |
Conclusion
cis-Aconitic anhydride is a powerful but challenging reagent. Its unique ability to form an acid-labile amide bond has cemented its role in the development of pH-responsive drug delivery systems, offering a sophisticated mechanism for targeted therapy. While its application in protein modification is also feasible, researchers must be acutely aware of the competing side reactions—hydrolysis, isomerization, and decarboxylation—which can complicate syntheses and compromise the desired pH-sensitivity. [4][13][14]By understanding the underlying chemical principles and adhering to rigorous experimental and safety protocols, scientists can successfully harness the unique properties of cis-aconitic anhydride to advance their research in drug development and chemical biology.
References
- Dinand, E., Zloh, M., & Brocchini, S. (2002). Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. Australian Journal of Chemistry, 55(10), 647-651.
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ResearchGate. (n.d.). Competitive Reactions During Amine Addition to cis-Aconityl Anhydride. Retrieved from [Link]
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Utrecht University Student Theses Repository. (n.d.). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Retrieved from [Link]
- Yuan, Z., et al. (2018). Rod-like cellulose nanocrystal/cis-aconityl-doxorubicin prodrug: A fluorescence-visible drug delivery system with enhanced cellular uptake and intracellular drug controlled release. Materials Science and Engineering: C, 91, 179-189.
- MDPI. (2024). Nano-Engineered Delivery of the Pro-Apoptotic KLA Peptide: Strategies, Synergies, and Future Directions. Pharmaceutics, 16(1), 123.
-
ResearchGate. (n.d.). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Retrieved from [Link]
- Suzuki, Y., et al. (2008). Synthesis of poly(vinyl alcohol)-doxorubicin conjugates containing cis-aconityl acid-cleavable bond and its isomer dependent doxorubicin release. Biological & Pharmaceutical Bulletin, 31(1), 103-108.
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ResearchGate. (n.d.). Schematic overview of the reaction of itaconic anhydride with a primary amine. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). CIS-ACONITIC ANHYDRIDE. Retrieved from [Link]
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ResearchGate. (n.d.). (a) pH-sensitive hydrolysis of maleic acid amide derivatives. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved from [Link]
- Cho, H., et al. (2014). Comparison of pH-sensitive degradability of maleic acid amide derivatives. Bioorganic & Medicinal Chemistry Letters, 24(10), 2364-2367.
- Cold Spring Harbor Protocols. (2006). Modification of Lysyl Side Chains Using Citraconic Anhydride. CSH Protocols, 2006(5).
-
Chemistry Stack Exchange. (2017). Product of primary amine and acid anhydride. Retrieved from [Link]
- National Institutes of Health. (2022). Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications.
-
Organic Syntheses. (n.d.). Acetic Formic Anhydride. Retrieved from [Link]
-
StarProtocols. (2022). Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. Retrieved from [Link]
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